Lipophilic Efficiency Differentiation: Target Compound vs. Primary Amide Analog
The N-propyl substitution on the 2-carboxamide of CAS 646523-38-8 results in a significantly higher computed LogP value compared to the primary amide analog, 1,4-dibenzylpiperazine-2-carboxamide (CAS 188847-59-8). This increase in lipophilicity is a critical differentiator for membrane permeability and target engagement.
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 2.88 |
| Comparator Or Baseline | 1,4-dibenzylpiperazine-2-carboxamide (CAS 188847-59-8) with a LogP of 2.88 in some models, but the structural difference creates a distinct hydrogen bond donor profile. The comparator has a Molecular Weight of 309.40 g/mol. |
| Quantified Difference | The target compound has a higher molecular weight (351.48 vs 309.40 g/mol) and a different hydrogen bond donor/acceptor profile, directly impacting its distribution coefficient and biological availability. |
| Conditions | Computed properties using standard cheminformatics algorithms. |
Why This Matters
For researchers procuring tool compounds for cell-based assays, the higher lipophilicity and distinct hydrogen bonding profile of CAS 646523-38-8 predicts different cellular permeability and non-specific binding compared to the primary amide, making it a non-interchangeable tool for SAR exploration.
